Benzyl 4-methoxyacetoacetate
Description
Benzyl 4-methoxyacetoacetate is an organic compound belonging to the class of benzyl esters with a methoxy-substituted acetoacetate backbone.
- Molecular Structure: The compound is hypothesized to consist of a benzyl ester group (C₆H₅CH₂O−) linked to a 4-methoxyacetoacetate moiety (CH₃COCH₂COO− with a methoxy (−OCH₃) substitution at the 4-position).
- Synthetic Relevance: Benzyl esters are widely used in organic synthesis as protecting groups for carboxylic acids due to their stability under acidic and basic conditions and ease of removal via hydrogenolysis .
- Applications: Likely employed in pharmaceuticals, fragrances, and polymer chemistry, analogous to other benzyl esters such as benzyl benzoate (CAS 120-51-4) .
Properties
IUPAC Name |
benzyl 4-methoxy-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-11(13)7-12(14)16-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJLPUKKMYKAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Chloroacetoacetate Precursor : Methyl or ethyl 4-chloroacetoacetate serves as the starting material.
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Methoxy Introduction : Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of methanol, generating methoxide ions. The methoxide displaces the chlorine atom at the 4-position via an mechanism at 15–25°C.
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Benzylation : The resulting 4-methoxyacetoacetate intermediate is reacted with benzyl chloride or benzyl alcohol under basic conditions. For instance, benzyl chloride in the presence of tetra-n-butylammonium iodide (TBAI) as a phase-transfer catalyst enhances reactivity.
Key Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 15–25°C (Step 1) | |
| Solvent | THF | |
| Catalyst | NaH, TBAI | |
| Reaction Time | 4–6 h (Step 1) |
Challenges : Competitive hydrolysis of the ester group under basic conditions necessitates strict anhydrous protocols.
Direct Esterification via Acyl Chloride Intermediate
This route leverages acyl chloride chemistry to couple 4-methoxyacetoacetic acid with benzyl alcohol, as inferred from Patent CN101376627B.
Procedural Overview
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Acyl Chloride Formation : 4-Methoxyacetoacetic acid is treated with thionyl chloride () in benzene or dichloromethane. A catalytic amount of -dimethylformamide (DMF) accelerates the reaction at 30–65°C.
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Benzyl Esterification : The resultant 4-methoxyacetoacetyl chloride is reacted with benzyl alcohol in a Schotten-Baumann setup, employing aqueous sodium hydroxide to scavenge HCl.
Optimization Insights
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Excess thionyl chloride ( equiv) ensures complete conversion to the acyl chloride.
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Benzyl alcohol is added dropwise at 0°C to minimize side reactions.
Yield Data
Electrochemical Carboxylation and Benzylation
An innovative method adapted from Patent CN102660753B employs electrochemical carboxylation to functionalize imine intermediates, followed by benzylation.
Experimental Setup
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Electrolyte Composition : A mixture of methyl p-methylbenzylidene aminoacetate, tetra-n-butylammonium iodide (TBAI), and DMF saturated with .
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Electrolysis : Constant-current electrolysis at magnesium anode and stainless steel cathode induces carboxylation.
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Benzylation : The carboxylated product is esterified with benzyl chloride using as a base.
Advantages
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Utilizes as a C1 source, aligning with green chemistry principles.
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Avoids stoichiometric metal bases, reducing waste.
Limitations
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Requires specialized equipment for electrochemical steps.
Transesterification of Methyl 4-Methoxyacetoacetate
Patent CN104478719A describes the synthesis of methyl 4-methoxyacetoacetate, which can undergo transesterification with benzyl alcohol.
Methodology
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Methyl Ester Synthesis : 4-Chloroacetoacetate is reacted with methanol and NaH in THF.
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Transesterification : The methyl ester is refluxed with excess benzyl alcohol and a titanium(IV) isopropoxide catalyst.
Critical Factors
Yield Enhancement : Molecular sieves (4Å) adsorb methanol, shifting equilibrium toward the benzyl ester.
Benzyl Chloride-Mediated Alkylation
Benzyl chloride, synthesized via Pb(OAc)-mediated chlorination, directly alkylates 4-methoxyacetoacetate salts.
Protocol
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Salt Preparation : 4-Methoxyacetoacetic acid is deprotonated with NaOH in aqueous THF.
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Alkylation : Benzyl chloride is added to the sodium salt suspension, yielding the benzyl ester after extraction.
Reaction Metrics
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methoxyacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 4-methoxyacetoacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in benzyl 4-methoxyacetoacetyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Benzyl 4-methoxyacetoacetic acid.
Reduction: Benzyl 4-methoxyacetoacetyl alcohol.
Substitution: Various substituted benzyl 4-methoxyacetoacetates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
Benzyl 4-methoxyacetoacetate is primarily employed as an intermediate in the synthesis of pharmaceutical compounds. Its role is significant in the development of drugs targeting metabolic pathways. The compound's reactivity facilitates the formation of active pharmaceutical ingredients (APIs), which are essential for therapeutic applications. Notably, it has been utilized in the synthesis of pyrazole oxadiazole derivatives, which exhibit potential as S1P1 agonists—compounds that may have implications in treating various diseases .
Organic Chemistry
In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its ability to undergo various reactions, including oxidation, reduction, and substitution, allows chemists to modify its structure and create diverse derivatives. For instance, it can be oxidized to form benzyl 4-methoxyacetoacetic acid or reduced to yield benzyl 4-methoxyacetoacetyl alcohol .
Enzyme Inhibition Studies
Research has also explored the compound's potential as an enzyme inhibitor. A study on novel alkyl/benzyl carbamimidothioates indicated that modifications to the benzyl moiety significantly influenced the inhibition of human carbonic anhydrase isoforms . This suggests that this compound could exhibit similar interactions with enzymes involved in various metabolic processes.
Mechanism of Action
The mechanism of action of Benzyl 4-methoxyacetoacetate involves its role as an intermediate in various biochemical pathways. It can interact with enzymes and other proteins, facilitating the formation of active pharmaceutical ingredients. The compound’s ester group is particularly reactive, allowing it to participate in esterification and transesterification reactions, which are crucial in drug synthesis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key molecular parameters of benzyl 4-methoxyacetoacetate with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₁₂H₁₄O₅ | 238.24 g/mol | Not provided | Benzyl ester, methoxy, acetoacetate |
| Benzyl phenyl acetate | C₁₅H₁₄O₂ | 226.27 g/mol | 102-16-9 | Benzyl ester, phenyl acetate |
| Benzyl benzoate | C₁₄H₁₂O₂ | 212.25 g/mol | 120-51-4 | Benzyl ester, benzoate |
| 4-Methoxybenzeneacetic acid | C₉H₁₀O₃ | 166.17 g/mol | 104-01-8 | Methoxy, carboxylic acid |
| 4-Acetoxybenzyl acetate | C₁₁H₁₂O₄ | 208.21 g/mol | 2937-64-6 | Acetoxy, benzyl ester |
Physical Properties
- Boiling Point: Benzyl esters generally exhibit high boiling points due to strong van der Waals interactions. For example, benzyl phenyl acetate boils at 317–319°C , while benzyl benzoate has a similar range. The methoxy group in this compound may slightly lower the boiling point compared to non-polar analogs due to increased polarity.
- Solubility: The methoxy group enhances polarity, likely improving solubility in polar organic solvents (e.g., ethanol, acetone) compared to unsubstituted benzyl esters. For instance, 4-methoxybenzeneacetic acid (CAS 104-01-8) is more soluble in ethanol than its non-methoxy counterpart .
- Refractive Index : Benzyl phenyl acetate has a refractive index of 1.553–1.558 , which may vary marginally for this compound due to substituent effects.
Fragrance and Flavor Industry
Analogous to benzyl benzoate (a component of perfumes) , the methoxy and acetoacetate groups in this compound may contribute to unique olfactory properties.
Polymer Chemistry
Benzyl esters are employed in polymer cross-linking. The methoxy group in this compound could modify polymer solubility or thermal stability .
Biological Activity
Benzyl 4-methoxyacetoacetate (C12H14O4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a methoxy group and an acetoacetate moiety. Its chemical structure can be represented as follows:
This compound is known for its role as an intermediate in various biochemical pathways and has been studied for its interactions with enzymes and biological targets.
The biological activity of this compound primarily involves its ability to modulate enzyme activity and influence metabolic pathways. Key mechanisms include:
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Properties : Research indicates that benzyl derivatives may possess antimicrobial effects, although specific data on this compound is sparse.
- Antiviral Potential : As mentioned, compounds structurally related to this compound have demonstrated antiviral properties, suggesting a potential for similar effects in this compound.
Study on Antiviral Activity
A study focused on N-phenylbenzamide derivatives highlighted their broad-spectrum antiviral effects against various viruses including HIV-1 and HBV. These findings suggest that similar structural motifs in this compound could yield comparable antiviral activities. The mechanism involved the enhancement of intracellular levels of APOBEC3G, which plays a vital role in inhibiting viral replication .
Enzyme Inhibition Studies
In another investigation, novel alkyl/benzyl carbamimidothioates were synthesized and tested for their inhibitory effects on human carbonic anhydrase isoforms. This study revealed that modifications to the benzyl moiety significantly influenced enzyme inhibition potency. Such findings imply that this compound could potentially exhibit similar interactions with carbonic anhydrase or other enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing Benzyl 4-methoxyacetoacetate?
- Methodological Answer: this compound can be synthesized via esterification or transesterification reactions. A common approach involves reacting acetoacetate derivatives with benzyl alcohols under acidic or catalytic conditions. For example:
- Catalytic esterification: Use H₂SO₄ combined with ammonium cerium phosphate as a catalyst, optimizing variables like reaction time (30–120 min), acid/alcohol molar ratio (1:1 to 1:3), and catalyst loading (0.5–2.5 wt%) .
- Alternative pathways: Similar compounds like N-(4-methoxybenzyl)acetoacetamide are synthesized via amidation of 4-methoxybenzaldehyde with acetoacetamide derivatives .
Characterization typically employs ¹H/¹³C NMR to confirm ester linkages and FT-IR to validate carbonyl stretching vibrations (~1740 cm⁻¹) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H NMR (δ 3.8–4.3 ppm for methoxy/benzyl protons; δ 2.3–2.6 ppm for acetoacetate methyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₇H₁₈O₄: calculated 286.32 g/mol) .
- Chromatography: HPLC or GC-MS to assess purity and identify byproducts .
Advanced Research Questions
Q. How can experimental design techniques optimize the synthesis of this compound?
- Methodological Answer: Advanced optimization employs uniform experimental design (UED) and data mining to analyze critical variables:
- Reaction parameters: Temperature (e.g., 60–100°C), solvent polarity (e.g., toluene vs. DMF), and catalyst type (e.g., enzymatic vs. chemical) .
- Case study: A UED study on benzyl acetate synthesis achieved 95% conversion at 90 min, 1:2 acid/alcohol ratio, and 1.5 wt% catalyst .
Statistical tools like ANOVA or response surface methodology (RSM) can model interactions between variables.
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, stability) of this compound?
- Methodological Answer: Contradictions may arise from impurities or measurement protocols. Strategies include:
- Cross-referencing databases: Validate data against NIST Standard Reference Data (e.g., molecular weight 286.32 g/mol , InChIKey identifiers ).
- Reproducibility checks: Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Outlier analysis: Use statistical tools to identify anomalous data (e.g., deviations >2σ from mean property values) .
Q. What enzymatic or green chemistry approaches are viable for synthesizing this compound?
- Methodological Answer: Lipase-catalyzed esterification offers a sustainable alternative:
- Enzyme selection: Immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media .
- Kinetic modeling: Monitor conversion rates using Michaelis-Menten kinetics (e.g., Vₘₐₓ = 0.12 mmol/min·g enzyme, Kₘ = 1.5 mM) .
Compare enzymatic efficiency (e.g., turnover frequency) against traditional acid catalysis .
Handling and Stability
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
